molecular formula C24H20FNO4S B2649841 3-(4-Fluorobenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 902298-71-9

3-(4-Fluorobenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2649841
CAS No.: 902298-71-9
M. Wt: 437.49
InChI Key: VDOAEWOXUZRDDK-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C24H20FNO4S and its molecular weight is 437.49. The purity is usually 95%.
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Biological Activity

The compound 3-(4-Fluorobenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic derivative of quinoline that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and possible therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes several functional groups that contribute to its biological activity:

  • Fluorobenzenesulfonyl group : Known for enhancing lipophilicity and biological stability.
  • Methoxy group : Often associated with increased potency in various pharmacological activities.
  • Dihydroquinolinone core : A well-known scaffold in medicinal chemistry, linked to diverse biological effects.

Molecular Formula

The molecular formula of the compound is C19H20FNO3SC_{19}H_{20}FNO_3S with a molecular weight of approximately 357.43 g/mol.

Antimicrobial Activity

Research has indicated that derivatives of quinoline exhibit significant antimicrobial properties. For instance, compounds structurally similar to the target compound have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Minimum Inhibitory Concentrations (MIC)

A comparative study on related compounds showed varying MIC values:

CompoundMIC (µM)MBC (µM)
Compound A1616
Compound B3232
Compound C64128

The target compound's MIC is hypothesized to be in a similar range based on structural analogies, suggesting potential effectiveness against resistant bacterial strains .

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies on related quinoline derivatives have shown selective cytotoxicity against cancer cell lines, indicating that the target compound may possess similar properties.

Case Study: Quinoline Derivatives

In a study examining various quinoline derivatives, one compound demonstrated an IC50 value of 25 µM against human cancer cell lines. The mechanism of action was attributed to the induction of apoptosis through the mitochondrial pathway, suggesting that our target compound could be further investigated for anticancer potential .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. Modifications such as fluorination and sulfonylation have been shown to enhance antimicrobial and anticancer activities. For instance, introducing a fluorine atom into the phenyl ring can significantly improve the potency by altering electronic properties and increasing lipophilicity .

Potential Therapeutic Applications

Given its structural features and preliminary biological data, This compound could have potential applications in:

  • Antimicrobial therapy : As an alternative treatment for resistant bacterial infections.
  • Cancer treatment : Targeting specific cancer cell lines with minimal impact on normal cells.
  • Inflammatory diseases : Due to possible anti-inflammatory properties associated with quinoline derivatives.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4S/c1-16-5-3-4-6-17(16)14-26-15-23(31(28,29)20-10-7-18(25)8-11-20)24(27)21-13-19(30-2)9-12-22(21)26/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOAEWOXUZRDDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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